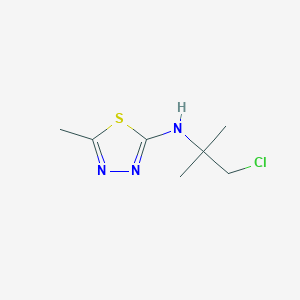
N-(1-chloro-2-methylpropan-2-yl)-5-methyl-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-chloro-2-methylpropan-2-yl)-5-methyl-1,3,4-thiadiazol-2-amine is a synthetic organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-chloro-2-methylpropan-2-yl)-5-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-chloro-1,1-dimethylethylamine with 5-methyl-1,3,4-thiadiazole. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
化学反应分析
Types of Reactions
N-(1-chloro-2-methylpropan-2-yl)-5-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, ammonia, or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(1-chloro-2-methylpropan-2-yl)-5-methyl-1,3,4-thiadiazol-2-amine depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
相似化合物的比较
Similar Compounds
- N-(2-chloroethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)amine
- N-(2-bromo-1,1-dimethylethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)amine
- N-(2-chloro-1,1-dimethylethyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)amine
Uniqueness
N-(1-chloro-2-methylpropan-2-yl)-5-methyl-1,3,4-thiadiazol-2-amine is unique due to the presence of both the 2-chloro-1,1-dimethylethyl group and the 5-methyl-1,3,4-thiadiazole moiety. This combination of functional groups may confer specific chemical and biological properties that distinguish it from other similar compounds.
属性
分子式 |
C7H12ClN3S |
|---|---|
分子量 |
205.71g/mol |
IUPAC 名称 |
N-(1-chloro-2-methylpropan-2-yl)-5-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H12ClN3S/c1-5-10-11-6(12-5)9-7(2,3)4-8/h4H2,1-3H3,(H,9,11) |
InChI 键 |
XYMPMULTGOHMOC-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(C)(C)CCl |
规范 SMILES |
CC1=NN=C(S1)NC(C)(C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















